molecular formula C15H13N3O3 B5889938 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole

1-[2-(4-Nitrophenoxy)ethyl]benzimidazole

Cat. No.: B5889938
M. Wt: 283.28 g/mol
InChI Key: ZXZRKDWCSMAKBD-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenoxy)ethyl]benzimidazole is a benzimidazole derivative featuring a 4-nitrophenoxyethyl substituent at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-18(20)12-5-7-13(8-6-12)21-10-9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZRKDWCSMAKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with 4-nitrophenoxyacetaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-[2-(4-Nitrophenoxy)ethyl]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitrophenoxyethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound is known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

Hydroxy-Substituted Benzimidazoles
  • Examples : 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7), 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) .
  • Comparison: Hydroxy groups confer polarity and hydrogen-bonding capacity, influencing solubility and target binding. Unlike the nitro group in the target compound, hydroxy substituents are electron-donating, which may reduce electrophilic reactivity.
Chlorobenzyl and Isobutylphenyl Derivatives
  • Example : 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (IC50 = 0.31 µM for FLAP inhibition) .
  • Comparison : Chlorine and isobutyl groups enhance lipophilicity, improving membrane permeability. The target compound’s nitro group, in contrast, may prioritize enzyme inhibition through electronic effects rather than lipophilicity. Optimized derivatives of this class achieved IC50 values as low as 0.12–0.19 µM, suggesting substituent positioning critically affects potency .
Methoxy-Substituted Derivatives
  • Example : 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole .
  • Comparison: Methoxy groups are moderately electron-donating, balancing solubility and reactivity.
Antimicrobial Activity
  • Parent Compound: Benzimidazole inhibits bacterial DNA synthesis via topoisomerase II/DNA gyrase inactivation. Substituted derivatives (e.g., C2 and C4 compounds) show improved MIC values (0.2–0.5 µg/mL) against Gram-positive and Gram-negative bacteria compared to norfloxacin .
  • Nitro Group Impact: Nitro substituents are known to enhance antimicrobial activity by increasing electrophilicity and disrupting bacterial redox systems.
Anticancer Activity
  • Example: Quinoline-benzimidazole hybrids (IC50 = 0.2–100 µM) with triazole linkers show selective cytotoxicity against lymphoma cells (e.g., compound 14e, IC50 = 0.2 µM) .
  • Comparison: The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in DNA intercalation or kinase inhibition.
Antiparasitic Activity
  • Example : 5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole (IC50 = 0.0698 µM against Trichomonas vaginalis) .
  • Comparison : Nitro groups in antiparasitic agents often enhance redox cycling and free radical generation. The target compound’s nitro group could similarly contribute to trichomonacidal activity, though its efficacy relative to sulfanyl or imidazole derivatives requires empirical validation .

Physicochemical and ADMET Properties

  • ADMET : Benzimidazoles with nitro groups may exhibit higher metabolic stability but risk hepatotoxicity due to nitroreductase-mediated activation. In contrast, triazole-containing hybrids (e.g., 14e ) often violate ≤2 Lipinski rules, favoring parenteral use over oral bioavailability .

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